molecular formula C6H4F3NO B069115 6-Amino-2,3,4-trifluorophenol CAS No. 163734-03-0

6-Amino-2,3,4-trifluorophenol

Cat. No.: B069115
CAS No.: 163734-03-0
M. Wt: 163.1 g/mol
InChI Key: VEPKZQHPDWUTBU-UHFFFAOYSA-N
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Description

Gelsemine, also known as gelsemin, is an indole alkaloid isolated from flowering plants of the genus Gelsemium. This genus is native to the subtropical and tropical regions of the Americas and Southeast Asia. Gelsemine is a highly toxic compound that acts as a paralytic, and exposure to it can result in death. Despite its toxicity, gelsemine has been the subject of pharmacological research due to its potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of gelsemine is a complex process due to its intricate molecular structure. One notable synthetic route involves an organocatalytic Diels-Alder reaction, which is highly diastereoselective and enantioselective. This reaction is followed by several steps, including intramolecular cyclization and functional group transformations, to construct the gelsemine molecule .

Industrial Production Methods

Industrial production of gelsemine typically involves extraction from natural sources, particularly from the Gelsemium elegans plant. The extraction process includes harvesting the plant material, followed by solvent extraction and purification steps to isolate gelsemine. Due to its high toxicity, the production process requires stringent safety measures to protect workers and the environment .

Chemical Reactions Analysis

Types of Reactions

Gelsemine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of gelsemine include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to ensure selectivity and yield .

Major Products

The major products formed from the chemical reactions of gelsemine depend on the type of reaction and the reagents used. For example, oxidation reactions may produce gelsemine derivatives with altered pharmacological properties, while reduction reactions can yield simpler analogs of gelsemine .

Scientific Research Applications

Mechanism of Action

Gelsemine exerts its effects primarily by acting as an agonist of the mammalian glycine receptor. Activation of this receptor leads to an inhibitory postsynaptic potential in neurons following chloride ion influx, resulting in muscle relaxation and paralysis. The molecular targets and pathways involved in gelsemine’s action include the glycine receptor and associated signaling pathways that regulate neuronal activity and muscle function .

Comparison with Similar Compounds

Gelsemine is unique among indole alkaloids due to its specific molecular structure and potent biological activities. Similar compounds include:

Gelsemine stands out due to its high toxicity and specific action on the glycine receptor, making it a compound of significant interest for both toxicological and therapeutic research .

Properties

CAS No.

163734-03-0

Molecular Formula

C6H4F3NO

Molecular Weight

163.1 g/mol

IUPAC Name

6-amino-2,3,4-trifluorophenol

InChI

InChI=1S/C6H4F3NO/c7-2-1-3(10)6(11)5(9)4(2)8/h1,11H,10H2

InChI Key

VEPKZQHPDWUTBU-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1F)F)F)O)N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)O)N

Synonyms

Phenol, 6-amino-2,3,4-trifluoro- (9CI)

Origin of Product

United States

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